N-Nitroso N-Hydroxy Cyclohexanamine

Description

Chemical Identity:

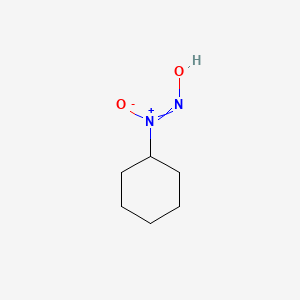

N-Nitroso N-Hydroxy Cyclohexanamine (CAS: 4883-72-1) is a synthetic compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol. Structurally, it consists of a cyclohexane ring substituted with both nitroso (-N=O) and hydroxylamine (-NH-OH) groups. It is described as a β-methylcorticosteroid analog with potent kinase inhibitory activity, making it relevant in pharmaceutical research .

Synthesis and Applications:

The compound is synthesized through controlled nitrosation reactions, though specific pathways are proprietary. Its primary use lies in biochemical research, particularly in studying kinase signaling pathways and enzyme inhibition mechanisms .

Structure

3D Structure

Properties

CAS No. |

72553-39-0 |

|---|---|

Molecular Formula |

C6H12N2O2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

cyclohexyl-hydroxyimino-oxidoazanium |

InChI |

InChI=1S/C6H12N2O2/c9-7-8(10)6-4-2-1-3-5-6/h6,9H,1-5H2 |

InChI Key |

BRWAZZQVWBDAER-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[N+](=NO)[O-] |

Origin of Product |

United States |

Preparation Methods

Alternative Nitrosation Routes

While the oxidation of cyclohexylhydroxylamine is the primary route, other nitrosation methods for related nitroso compounds include:

- Direct nitrosation of amines using nitrous acid or nitrosonium salts, typically for aromatic amines but sometimes extended to alicyclic amines.

- Photolysis of N-nitroso compounds in the presence of alkenes or other unsaturated compounds to yield nitroso adducts.

- Use of peracid salts (e.g., sodium percarbonate or sodium perborate) as oxidants to prepare nitrosoalkanes and nitrosocycloalkanes from corresponding amines, avoiding hydrogen peroxide solutions.

However, these methods are less commonly applied to N-Nitroso N-Hydroxy Cyclohexanamine due to the specificity and purity requirements.

Research Findings and Analysis

Catalyst Efficiency and Selectivity

- Naphthenic acid salts of iron, cobalt, nickel, and manganese have been identified as highly effective catalysts for the oxidation of cyclohexylhydroxylamine to the nitroso compound.

- These catalysts are soluble in the organic solvent medium, facilitating homogeneous catalysis and improved reaction rates.

- The choice of catalyst influences the selectivity towards nitroso compounds versus oximes or further oxidized products.

Effect of pH and Contaminants

- Maintaining the reaction pH at or below 5.5 is critical; alkaline conditions favor oxime formation.

- Contamination with cyclohexylamine or other amines raises pH and leads to mixed products, lowering purity.

- Therefore, rigorous purification of starting hydroxylamine is essential.

Summary Table of Preparation Method Parameters

| Aspect | Details |

|---|---|

| Starting Material | Cyclohexylhydroxylamine (high purity, amine-free) |

| Oxidizing Agent | Molecular oxygen or air (CO2-free) |

| Catalyst | Soluble Fe, Co, Ni, Mn salts (naphthenic acid salts) |

| Solvent | Aliphatic/aromatic hydrocarbons or chlorinated hydrocarbons |

| pH Control | Acidic, ≤ 5.5 |

| Temperature | Ambient to moderate |

| Reaction Type | Catalytic oxidation |

| Main Side Products | Cyclohexanone oxime (if pH not controlled or amine contamination present) |

| Product Purity | High purity nitroso compound |

| Industrial Relevance | Suitable for large-scale synthesis |

Chemical Reactions Analysis

Types of Reactions

N-Nitroso N-Hydroxy Cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine.

Substitution: The nitroso group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

Scientific Research Applications

N-Nitroso N-Hydroxy Cyclohexanamine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Medicine: Its potential as an anti-cancer agent is being explored due to its ability to inhibit kinase activity.

Industry: The compound is used in the development of stabilizers for nitrate ester-based energetic materials.

Mechanism of Action

The mechanism of action of N-Nitroso N-Hydroxy Cyclohexanamine involves the inhibition of kinase activity. Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can suppress tumor growth and induce apoptosis in cancer cells . Additionally, the compound’s nitroso group can form reactive intermediates that interact with DNA, leading to the initiation of carcinogenesis .

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- Hydroxylamine Group: This moiety differentiates it from most dietary NOCs, which lack hydroxylation. The -NH-OH group may reduce metabolic activation requirements, as seen in other hydroxylated NOCs .

Sources and Formation

This compound :

Other NOCs:

Formation Pathways :

Stability and Reactivity

- Thermal Stability: Cyclohexane-ring NOCs are generally more stable than aliphatic counterparts (e.g., NDMA) due to steric hindrance .

- Reactivity: The hydroxylamine group may facilitate redox interactions, unlike non-hydroxylated NOCs that rely on cytochrome P450-mediated activation .

Toxicity and Carcinogenicity

Key Differences :

- While most dietary NOCs are potent carcinogens, this compound’s kinase inhibition suggests a distinct mechanism unrelated to DNA alkylation.

Biological Activity

N-Nitroso N-Hydroxy Cyclohexanamine is a compound of growing interest due to its unique chemical properties and potential biological activities. Characterized by the presence of nitroso and hydroxy functional groups attached to a cyclohexanamine backbone, this compound exhibits distinct reactivity that influences its biological functions.

- Molecular Formula : CHNO

- CAS Number : 72553-39-0

- Functional Groups : Nitroso, Hydroxy

The synthesis of this compound typically involves the nitrosation of cyclohexanamine using nitrous acid (HNO) under acidic conditions, resulting in the formation of the nitroso compound through a nitrosyl cation mechanism.

The primary biological activity of this compound is its ability to inhibit kinase activity, which plays a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can suppress tumor growth and induce apoptosis in cancer cells, making it a candidate for anti-cancer research.

Research Findings

- Inhibition of Kinases : Studies indicate that this compound effectively inhibits various kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in malignant cells.

- Carcinogenic Potential : While some nitroso compounds are known carcinogens, the specific carcinogenic potential of this compound remains under investigation. It is essential to assess its effects in dietary contexts and its interaction with other dietary components that may influence cancer risk .

- Case Studies : A notable study examined the effects of dietary N-nitroso compounds, including those similar to this compound, on colorectal cancer risk. The findings suggested that intake levels correlated with increased cancer risk, highlighting the importance of understanding such compounds' biological activities .

Comparative Analysis with Similar Compounds

This compound can be compared with other nitroso compounds such as:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Dimethyl amine group | Potent carcinogen |

| N-Nitrosodiethylamine (NDEA) | Diethyl amine group | Carcinogenic |

| N-Nitrosopiperidine (NPIP) | Piperidine ring | Carcinogenic |

These comparisons highlight how variations in structure can lead to different biological activities and potential health risks associated with these compounds.

Dietary Implications

Research has shown that dietary intake of nitroso compounds can influence cancer risk. A case-control study conducted in Canada indicated a positive association between dietary N-nitroso compound intake and increased risk of esophageal squamous cell carcinoma (ESCC), particularly among men . Such findings underscore the need for careful assessment of dietary sources of these compounds.

Experimental Studies

Experimental studies involving animal models have demonstrated that exposure to N-nitroso compounds can induce aberrant crypt foci in the colon, a precursor to colorectal cancer. This suggests that similar mechanisms may be at play with this compound, warranting further investigation into its long-term effects on health .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-Nitroso N-Hydroxy Cyclohexanamine, and how can purity be optimized?

- Synthesis Methods : The compound is synthesized via nitrosation of N-hydroxycyclohexanamine using nitrous acid or sodium nitrite under acidic conditions. Key parameters include pH control (pH 2–3) and temperature (0–5°C) to minimize side reactions. Ascorbic acid can be added to block unintended nitrosation of secondary amines .

- Purity Optimization : Post-synthesis purification involves reversed-phase HPLC (C18 column, acetonitrile/water gradient) and characterization via H/C NMR. Purity ≥95% is achievable with rigorous solvent extraction (e.g., dichloromethane) and recrystallization .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a QTRAP system with electrospray ionization (ESI) in positive mode. Optimize transitions for m/z 144.17 → [fragment ions] with a C18 column (2.1 × 50 mm, 1.7 µm). Limit of detection (LOD) ≤ 0.1 ng/mL in biological samples .

- Validation : Cross-validate results with a gas chromatography-nitrogen chemiluminescence detector (GC-NCD) to confirm specificity for nitroso groups .

Q. What experimental conditions influence the stability of this compound?

- Degradation Factors : Light (UV exposure), alkaline pH (>8), and elevated temperatures (>25°C) accelerate decomposition. Store at -20°C in amber vials under inert gas (argon).

- Stabilization : Add 1% ascorbic acid to aqueous solutions to scavenge free radicals and inhibit nitroso group hydrolysis .

Q. What are the known biological activities and mechanisms of action?

- Kinase Inhibition : Acts as a competitive ATP-binding site inhibitor for tyrosine kinases (e.g., EGFR, Src). IC₅₀ values range from 10–50 nM in vitro, validated via kinase activity assays (radioactive P-ATP incorporation) .

- Cytotoxicity : Induces apoptosis in cancer cell lines (e.g., HeLa) via caspase-3 activation. Use flow cytometry (Annexin V/PI staining) to quantify effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Reproducibility Framework :

Standardize assay conditions (e.g., cell passage number, serum-free media).

Validate batch-to-batch compound consistency via high-resolution mass spectrometry (HRMS).

Perform meta-analysis of existing data using tools like PRISMA to identify confounding variables (e.g., solvent effects from DMSO) .

Q. What enzymatic strategies are available for synthesizing this compound?

- Flavin-Dependent N-Hydroxylases : Engineer E. coli expressing flavin monooxygenases (e.g., HsaB) to hydroxylate cyclohexanamine. Couple with nitrosation using Nitrosomonas europaea extracts. Optimize cofactor (FAD) recycling using glucose dehydrogenase .

Q. How can in vitro models assess the carcinogenic potential of this compound?

- Genotoxicity Assays :

- Ames Test : Use Salmonella typhimurium TA1535 with metabolic activation (S9 liver homogenate) to detect frameshift mutations.

- Comet Assay : Measure DNA strand breaks in human hepatocytes (HepG2) after 24-hour exposure.

Q. Which computational methods predict the reactivity of this compound?

- Quantum Chemical Calculations :

- Perform DFT (B3LYP/6-311+G**) to map electrophilic sites (Fukui indices).

- Simulate nitroso group dissociation energies using Gaussian09 .

Key Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.